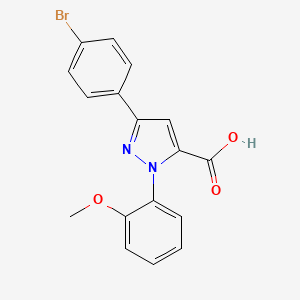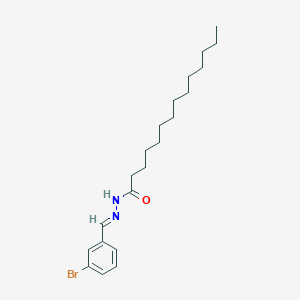
3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure ist eine chemische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung ist durch das Vorhandensein einer Bromphenylgruppe und einer Methoxyphenylgruppe gekennzeichnet, die an einen Pyrazolring gebunden sind, wobei sich eine Carbonsäurefunktionalität an der 5-Position des Pyrazolrings befindet.
Vorbereitungsmethoden
Die Synthese von 3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon oder β-Ketoester erreicht werden.
Einführung der Bromphenylgruppe: Dieser Schritt beinhaltet die Bromierung des Phenylrings unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS).
Anlagerung der Methoxyphenylgruppe: Dies kann durch eine nucleophile aromatische Substitutionsreaktion erfolgen, bei der eine Methoxygruppe in den Phenylring eingeführt wird.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz umfassen.
Analyse Chemischer Reaktionen
3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Veresterung: Die Carbonsäuregruppe kann in Gegenwart von Säurekatalysatoren mit Alkoholen reagieren, um Ester zu bilden.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Säuren, Basen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium oder Platin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um das Potenzial der Verbindung als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien wie Polymere und Farbstoffe sowie bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben, wodurch ihre Aktivität moduliert wird. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der untersuchten Aktivität ab.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(4-Chlorphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carbonsäure: Diese Verbindung besitzt eine Chlorphenylgruppe anstelle einer Bromphenylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
3-(4-Bromphenyl)-1-(2-Hydroxyphenyl)-1H-Pyrazol-5-carbonsäure: Diese Verbindung besitzt eine Hydroxyphenylgruppe anstelle einer Methoxyphenylgruppe, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
3-(4-Bromphenyl)-1-(2-Methoxyphenyl)-1H-Pyrazol-5-carboxamid: Diese Verbindung besitzt eine Carboxamidgruppe anstelle einer Carbonsäuregruppe, was ihre Löslichkeit und pharmakokinetischen Eigenschaften beeinflussen kann.
Eigenschaften
CAS-Nummer |
618102-69-5 |
|---|---|
Molekularformel |
C17H13BrN2O3 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22) |
InChI-Schlüssel |
ZBGCAJXQUPDINR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)
![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)


